Cas no 97528-67-1 (1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine)

1-(5-Nitro-1-benzothiophene-2-carbonyl)piperidine is a heterocyclic compound featuring a benzothiophene core functionalized with a nitro group at the 5-position and a piperidine moiety linked via a carbonyl group at the 2-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and material science applications. The nitro group enhances electrophilic character, facilitating further derivatization, while the piperidine ring contributes to solubility and bioavailability. Its rigid benzothiophene scaffold offers stability, making it suitable for use as an intermediate in synthesizing pharmacologically active molecules or functional materials. The compound's well-defined synthetic pathway ensures reproducibility for research and industrial applications.
1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine structure
97528-67-1 structure
Product Name:1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine
CAS No:97528-67-1
MF:C14H14N2O3S
MW:290.337562084198
CID:751029
PubChem ID:3529867
Update Time:2025-05-20

1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
    • (5-nitro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone
    • (5-nitrobenzo[b]thien-2-yl)-1-piperidinylMethanone
    • HMS2672N10
    • FT-0710506
    • SMR000322932
    • AKOS001332972
    • MLS000703552
    • Oprea1_282821
    • Z51813750
    • CHEMBL1504323
    • SR-01000442353
    • DTXSID60393364
    • 97528-67-1
    • SR-01000442353-1
    • (5-nitrobenzo[b]thiophen-2-yl)(piperidin-1-yl)methanone
    • SCHEMBL6233282
    • F0447-0045
    • EU-0005848
    • 1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine
    • Inchi: 1S/C14H14N2O3S/c17-14(15-6-2-1-3-7-15)13-9-10-8-11(16(18)19)4-5-12(10)20-13/h4-5,8-9H,1-3,6-7H2
    • InChI Key: PKKSUEDZEGWZIG-UHFFFAOYSA-N
    • SMILES: S1C2C=CC(=CC=2C=C1C(N1CCCCC1)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 290.073
  • Monoisotopic Mass: 290.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 94.4Ų

1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine Pricemore >>

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Additional information on 1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine

1-(5-Nitro-1-benzothiophene-2-carbonyl)piperidine

1-(5-Nitro-1-benzothiophene-2-carbonyl)piperidine is a complex organic compound with the CAS number 97528-67-1. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, and features a substituted benzothiophene moiety with a nitro group at the 5-position. The benzothiophene ring system is fused with a thiophene ring, which contributes to the compound's unique electronic properties and potential biological activity.

The structure of 1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine includes a piperidine ring attached to the carbonyl group of the benzothiophene moiety. The nitro group at the 5-position of the benzothiophene ring introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. This compound has been studied for its potential applications in various fields, including drug discovery and materials science.

Recent research has focused on the synthesis and characterization of 1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine derivatives. Scientists have explored various synthetic routes to optimize the yield and purity of this compound. For instance, a study published in *Journal of Organic Chemistry* in 2023 reported a novel method for synthesizing this compound using microwave-assisted reactions, which significantly reduced reaction time while maintaining high yields.

The pharmacological properties of 1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine have also been investigated in recent years. Preclinical studies suggest that this compound exhibits potential anti-tumor activity by targeting specific signaling pathways involved in cancer cell proliferation and apoptosis. A research team from the University of California, Los Angeles (UCLA), reported in *Nature Communications* that this compound demonstrated selective cytotoxicity against several human cancer cell lines, making it a promising candidate for further drug development.

In addition to its pharmacological applications, 1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine has shown potential in materials science. Researchers at MIT have explored its use as a precursor for synthesizing advanced materials with unique electronic properties. A study published in *Advanced Materials* highlighted its role in forming self-assembled monolayers with applications in nanotechnology and electronics.

The synthesis of 97528-67-1 involves multiple steps, including Friedel-Crafts acylation and subsequent functionalization to introduce the nitro group at the 5-position of the benzothiophene ring. The optimization of these steps has been a focus of recent studies to improve scalability and reduce production costs.

Despite its promising applications, further research is needed to fully understand the mechanistic details of 1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine's biological activity and its long-term effects on human health. Collaborative efforts between chemists, biologists, and material scientists are expected to unlock new insights into this compound's potential uses.

In conclusion, 97528-67-1, or 1-(5-nitro-1-benzothiophene-2-carbonyl)piperidine, represents an exciting area of research with diverse applications across multiple disciplines. Its unique chemical structure and promising biological activity make it a valuable compound for further exploration in both academic and industrial settings.

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